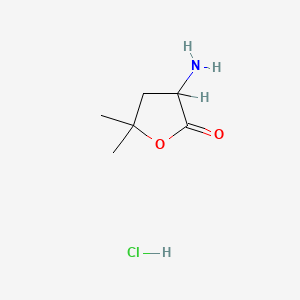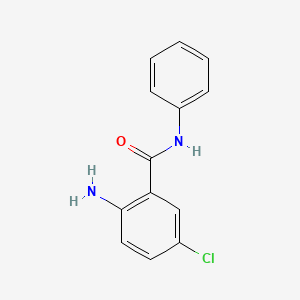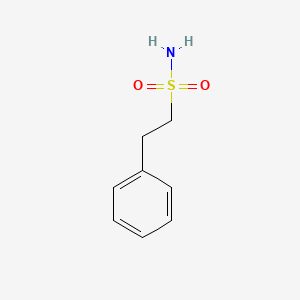
1,4-Bis(difenilfosfino)butano
Descripción general
Descripción
1,4-Bis(diphenylphosphino)butane (dppb) is an organophosphorus compound with the formula (Ph2PCH2CH2)2 . It is less commonly used in coordination chemistry than other diphosphine ligands such as dppe . It is a white solid that is soluble in organic solvents .
Molecular Structure Analysis
The molecular formula of 1,4-Bis(diphenylphosphino)butane is C28H28P2 . Its molecular weight is 426.47 . The structure of this compound can be represented as (C6H5)2P(CH2)4P(C6H5)2 .
Chemical Reactions Analysis
1,4-Bis(diphenylphosphino)butane plays an essential role as a ligand in palladium (0)-catalyzed acylcyanation of arylacetylenes and deprotection of allyloxycarbamates . It acts as a ligand for alkylations, isomerization reactions, and in organometallic chemistry .
Physical And Chemical Properties Analysis
1,4-Bis(diphenylphosphino)butane is a white solid that is soluble in organic solvents . Its melting point is between 132-136 °C .
Aplicaciones Científicas De Investigación
Acoplamiento de Suzuki-Miyaura
dppb: se utiliza comúnmente como ligando en la reacción de acoplamiento de Suzuki-Miyaura . Esta reacción de acoplamiento cruzado es fundamental para la formación de enlaces carbono-carbono, que son esenciales en la síntesis orgánica y los productos farmacéuticos. La presencia de dppb mejora la eficiencia del catalizador de paladio utilizado en esta reacción, lo que lleva a mayores rendimientos y mejores tasas de reacción.
Reacción de Heck
La reacción de Heck es otro campo donde el dppb encuentra aplicación . Facilita la arilación de alquenos catalizada por paladio, que es un método valioso para la construcción de enlaces carbono-carbono en la síntesis de moléculas orgánicas complejas. El dppb actúa como un ligando estabilizador para el catalizador de paladio, mejorando su reactividad y selectividad.
Alquilaciones
dppb se utiliza como ligando en reacciones de alquilación . Estas reacciones son esenciales para introducir grupos alquilo en las moléculas, lo que es un paso crítico en la síntesis de diversos compuestos químicos. Las propiedades del ligando de dppb ayudan a mejorar la reactividad de los catalizadores de metales de transición y del grupo principal involucrados en estas reacciones.
Isomerizaciones
En reacciones de isomerización, el dppb sirve como un ligando que puede influir en el resultado de la reacción . Las isomerizaciones son cruciales para modificar la estructura de las moléculas sin cambiar su fórmula molecular, lo que puede provocar cambios en las propiedades físicas y químicas. La capacidad de dppb para estabilizar diferentes catalizadores metálicos permite procesos de isomerización más controlados.
Acoplamiento de Negishi
El acoplamiento de Negishi es otra reacción importante en la síntesis orgánica donde se aplica dppb como ligando . Esta reacción
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
1,4-Bis(diphenylphosphino)butane, also known as dppb, is an organophosphorus compound . It primarily targets transition metals, acting as a ligand . As a ligand, it binds to the metal atoms, forming coordination complexes .
Mode of Action
The compound interacts with its targets by coordinating to the metal atoms in a bidentate manner . This interaction results in the formation of metal complexes that are used in a variety of catalytic reactions . The natural bite angle of the ligand in its bidentate coordination mode is 94° .
Biochemical Pathways
The compound plays a crucial role in various biochemical pathways. It is employed as a ligand in palladium (0)-catalyzed acylcyanation of arylacetylenes and deprotection of allyloxycarbamates . It also acts as a ligand for alkylations and isomerization reactions .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in organic solvents .
Result of Action
The result of the compound’s action is the formation of coordination complexes with transition metals . These complexes are used in various catalytic reactions, including acylcyanation of arylacetylenes, deprotection of allyloxycarbamates, alkylations, and isomerization reactions .
Action Environment
The action of 1,4-Bis(diphenylphosphino)butane is influenced by environmental factors such as temperature and solvent. It is stable at room temperature and is soluble in organic solvents . These properties can influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
1,4-Bis(diphenylphosphino)butane plays a significant role in biochemical reactions, particularly in coordination complexes. It interacts with enzymes, proteins, and other biomolecules through its phosphine groups. For instance, it forms complexes with nickel and palladium, which are used in catalytic reactions such as acylcyanation and deprotection of allyloxycarbamates . These interactions are primarily coordination bonds where the phosphine groups donate electron pairs to the metal centers.
Cellular Effects
The effects of 1,4-Bis(diphenylphosphino)butane on various types of cells and cellular processes are not extensively documented. Its role in catalytic reactions suggests it could influence cell function by participating in reactions that modify cellular metabolites. This compound may impact cell signaling pathways, gene expression, and cellular metabolism indirectly through its catalytic activity .
Molecular Mechanism
At the molecular level, 1,4-Bis(diphenylphosphino)butane exerts its effects through coordination with metal centers in enzymes and other proteins. It acts as a ligand, forming stable complexes that can either inhibit or activate enzymatic activity. For example, in palladium-catalyzed reactions, it facilitates the formation of acylcyanation products by stabilizing the palladium center and enhancing its reactivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 1,4-Bis(diphenylphosphino)butane are crucial for its effectiveness in long-term experiments. This compound is relatively stable under standard conditions but may degrade over time, affecting its catalytic properties. Long-term effects on cellular function have not been extensively studied, but its stability in organic solvents suggests it can maintain its activity over extended periods .
Dosage Effects in Animal Models
The effects of 1,4-Bis(diphenylphosphino)butane at different dosages in animal models have not been well-documented. As with many chemical compounds, higher doses could potentially lead to toxic or adverse effects. It is essential to determine the threshold levels to avoid toxicity while maintaining its catalytic efficiency .
Metabolic Pathways
1,4-Bis(diphenylphosphino)butane is involved in metabolic pathways that require coordination with metal centers. It interacts with enzymes and cofactors that facilitate catalytic reactions, influencing metabolic flux and metabolite levels. Its role as a ligand in palladium and nickel complexes highlights its importance in synthetic and metabolic processes .
Transport and Distribution
Within cells and tissues, 1,4-Bis(diphenylphosphino)butane is likely transported and distributed through interactions with transporters and binding proteins. These interactions ensure its localization to specific cellular compartments where it can participate in catalytic reactions. Its solubility in organic solvents aids in its distribution within lipid-rich environments .
Subcellular Localization
The subcellular localization of 1,4-Bis(diphenylphosphino)butane is influenced by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations are crucial for its activity and function in catalytic processes .
Propiedades
IUPAC Name |
4-diphenylphosphanylbutyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJVBDBJSMFBRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064769 | |
| Record name | Phosphine, 1,4-butanediylbis[diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [MSDSonline] | |
| Record name | 1,4-Bis(diphenylphosphino)butane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2474 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
7688-25-7 | |
| Record name | 1,4-Bis(diphenylphosphino)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7688-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(diphenylphosphino)butane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007688257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, 1,1'-(1,4-butanediyl)bis[1,1-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, 1,4-butanediylbis[diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-1,4-diylbis[diphenylphosphine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BIS(DIPHENYLPHOSPHINO)BUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35HP6LTD2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and structure of 1,4-bis(diphenylphosphino)butane?
A1: 1,4-Bis(diphenylphosphino)butane, commonly abbreviated as dppb, possesses the molecular formula C32H32P2 and a molecular weight of 478.54 g/mol. Structurally, it consists of a four-carbon alkyl chain (butane) bridged by two diphenylphosphino groups at the 1 and 4 positions.
Q2: What spectroscopic techniques are commonly employed to characterize dppb and its complexes?
A2: Researchers rely on various spectroscopic methods to characterize dppb and its metal complexes. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are invaluable for determining the structure and dynamics of dppb complexes. [] [https://www.semanticscholar.org/paper/27f79ac7e9c6694bea0550920c3170ddf0ea6409] For instance, variable temperature 31P NMR can provide insights into ligand exchange processes in solution.
- Infrared (IR) Spectroscopy: IR spectroscopy aids in identifying functional groups and analyzing metal-ligand bonding. [, ] [https://www.semanticscholar.org/paper/0f6bb88c26b9fe13494768d1c0cd7f7f9d67aced] [https://www.semanticscholar.org/paper/27f79ac7e9c6694bea0550920c3170ddf0ea6409] For example, the stretching frequencies of carbonyl (CO) ligands in metal-dppb complexes can reveal information about the electronic environment of the metal center.
- X-ray Crystallography: This technique is crucial for obtaining precise three-dimensional structural information of dppb complexes in the solid state. [, , , , , ] [https://www.semanticscholar.org/paper/078aef6eeddc4bd76f2e8020b9ea32a0825605c1] [https://www.semanticscholar.org/paper/42eaca7883a6ec28c54a4bc6edd9a28bf53e53eb] [https://www.semanticscholar.org/paper/12db9f36fa254c5ac43016c76c60f47937850699] [https://www.semanticscholar.org/paper/175bd536f2dfb6bae46830b7541902b3ff8c7fb0] [https://www.semanticscholar.org/paper/1fb4a51ab1179e0fff0047de21b3f9a431ab9b08] [https://www.semanticscholar.org/paper/22b67eb1bf1c08deb310ec2a0a4b5dd885d07002] By analyzing crystal structures, researchers can gain insights into bonding modes, coordination geometries, and potential intermolecular interactions.
- Mass Spectrometry (MS): MS is particularly useful for determining the molecular weight of dppb complexes and identifying fragment ions. [, , ] [https://www.semanticscholar.org/paper/0f6bb88c26b9fe13494768d1c0cd7f7f9d67aced] [https://www.semanticscholar.org/paper/42eaca7883a6ec28c54a4bc6edd9a28bf53e53eb] [https://www.semanticscholar.org/paper/27f79ac7e9c6694bea0550920c3170ddf0ea6409] This technique provides valuable information about the nuclearity of metal complexes containing dppb ligands.
Q3: How does the structure of dppb influence its coordination behavior with metal centers?
A3: Dppb acts as a bidentate ligand, meaning it can coordinate to a metal center through both of its phosphorus atoms. The flexible four-carbon alkyl chain allows dppb to adopt a range of conformations, enabling it to chelate to metal centers forming seven-membered rings. [] [https://www.semanticscholar.org/paper/5e04a0e9c6730c496c86170ca1107032040d5085] This flexibility contributes to its ability to stabilize a variety of metal complexes with different coordination geometries.
Q4: How is dppb used in catalysis?
A4: Dppb is an important ligand in various catalytic reactions, often employed in conjunction with transition metals like palladium, rhodium, ruthenium, and others.
Q5: How does the choice of metal and reaction conditions affect the catalytic activity of dppb complexes?
A5: The metal center and reaction conditions significantly influence the performance of dppb-containing catalysts.
Q6: How is computational chemistry used to study dppb and its complexes?
A6: Computational methods, particularly density functional theory (DFT) calculations, are employed to:
Q7: How do modifications to the dppb structure affect its catalytic activity?
A7: Structural modifications to the dppb framework can significantly impact the catalytic properties of its metal complexes. For example:
Q8: How are dppb and its complexes typically analyzed?
A8: Besides the spectroscopic techniques mentioned earlier (NMR, IR, and MS), other analytical methods are employed to characterize and quantify dppb and its complexes. These include:
Q9: What is known about the environmental fate and potential toxicity of dppb?
A9: Research on the environmental impact of dppb and its degradation pathways is currently limited. Given its widespread use in chemical synthesis and catalysis, understanding its environmental fate is crucial.
Q10: Are there any alternatives to dppb in its various applications?
A10: Yes, several other diphosphine ligands with varying structural features can serve as alternatives to dppb in catalysis. Examples include:
Q11: What resources are available for researchers working with dppb?
A11: A wide range of resources supports research involving dppb, including:
Q12: What are some key milestones in the research and development of dppb?
A12: * Early Synthesis: The synthesis of dppb was first reported in the scientific literature several decades ago. * Emergence as a Ligand: Dppb quickly gained recognition as a versatile ligand in coordination chemistry due to its ability to form stable complexes with a range of transition metals. * Catalytic Applications: The catalytic potential of dppb-metal complexes was gradually recognized, leading to its use in various organic transformations.
Q13: How does research on dppb intersect with other scientific disciplines?
A13: Dppb research extends beyond traditional chemistry, bridging disciplines such as:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B1266334.png)






![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)





